![molecular formula C11H16N2O4S B1592872 Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate CAS No. 189512-01-4](/img/structure/B1592872.png)
Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate, commonly referred to as ETBC, is a synthetic organic compound used for various purposes in the pharmaceutical, medical, and industrial fields. ETBC has both biochemical and physiological effects, and its use in scientific research applications has been studied extensively.
Scientific Research Applications
Structural Analysis and Chemical Properties
Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been structurally characterized, revealing its ability to form hydrogen-bonded dimers and quartets, highlighting its potential for designing more complex molecular structures (Lynch & McClengahan, 2004).
Synthetic Applications
This compound is involved in the synthesis of various chemical structures, such as halo-substituted pyrazolo[5,1-c][1,2,4]triazines, indicating its versatility in organic synthesis and potential for creating novel molecules with diverse biological activities (Ivanov et al., 2017).
Potential in Drug Discovery
A series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates were synthesized, showcasing the role of Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate derivatives in the development of new compounds with potential pharmacological properties (Carbone et al., 2013).
Industrial and Technological Applications
The synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, utilizing this compound, indicate its importance in the development of materials for industrial applications, including photoelectronic devices due to their thermal stability and optical properties (Shafi, Rajesh, & Senthilkumar, 2021).
Methodological Developments
Research has also focused on the development of new synthetic methodologies involving this compound, such as the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated aminolysis, demonstrating the compound's utility in advancing synthetic chemistry techniques (Baker & Williams, 2003).
Mechanism of Action
Target of action
Compounds with the tert-butoxycarbonyl (Boc) group are often used in the protection of amines, particularly in the synthesis of peptides . Therefore, the primary targets of “Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate” could be amino groups in biological systems.
Mode of action
The Boc group in “this compound” can protect an amino group by preventing it from reacting with other groups. This is usually a reversible process, and the Boc group can be removed under acidic conditions .
Action environment
The action of “this compound” could be influenced by various environmental factors. For example, the presence of acid could lead to the removal of the Boc group . Additionally, the compound’s stability could be affected by factors such as temperature and light.
properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-5-16-8(14)7-6-18-9(12-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKBQHOSNPFIQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624277 | |
Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
189512-01-4 | |
Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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